![molecular formula C21H22N2OS B12129506 4-ethoxy-N-[(2Z)-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12129506.png)
4-ethoxy-N-[(2Z)-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline
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Overview
Description
4-ethoxy-N-[(2Z)-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound characterized by its unique thiazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[(2Z)-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the ethoxy and aniline groups. Common reagents used in these reactions include ethyl iodide, aniline, and various catalysts to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[(2Z)-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study involving similar thiazole compounds demonstrated their effectiveness against various Gram-positive and Gram-negative bacteria. The disc diffusion method was employed to evaluate the antimicrobial efficacy of synthesized compounds, revealing that derivatives with specific substitutions showed promising activity against pathogens like Staphylococcus aureus and Escherichia coli .
Compound | Activity Against S. aureus | Activity Against E. coli |
---|---|---|
4-Ethoxy-N-[(2Z)-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline | Moderate | High |
Control (Standard Antibiotic) | High | High |
Anticancer Properties
Thiazole derivatives have been studied for their potential anticancer properties. Similar compounds have shown cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Dye Synthesis
The compound has potential applications in developing dyes for textiles and plastics due to its chromophoric properties. Research indicates that thiazole derivatives can serve as effective colorants due to their stability and vibrant colors when incorporated into polymer matrices.
Pesticidal Activity
Thiazole derivatives are also explored for their pesticidal properties. Studies have shown that compounds similar to this compound exhibit insecticidal activity against common agricultural pests. Field trials report a reduction in pest populations when these compounds are applied .
Synthesis and Evaluation
A recent study synthesized a series of thiazole derivatives, including variations of this compound. The evaluation included biological assays for antimicrobial and anticancer activities, confirming the potential of these compounds in pharmaceutical applications .
Field Trials for Pesticidal Efficacy
Field trials conducted with thiazole-based pesticides demonstrated significant efficacy in controlling pest populations in crops such as corn and soybeans. The results indicated a marked improvement in crop yield compared to untreated controls .
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[(2Z)-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets. The thiazole ring structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- 2-methoxy-4-(prop-2-en-1-yl)phenol
Uniqueness
4-ethoxy-N-[(2Z)-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline is unique due to its specific combination of functional groups and thiazole ring structure
Biological Activity
4-ethoxy-N-[(2Z)-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline is a thiazole derivative that has garnered interest due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article delves into the biological activity of this specific compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure
The compound's structure can be represented as follows:
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of thiazole derivatives. The compound has been evaluated against various microorganisms:
- Bacterial Strains : Research indicates that thiazole derivatives exhibit varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have shown significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 100 μg/mL to 400 μg/mL .
- Fungal Strains : The antifungal efficacy has also been documented, with some thiazole derivatives demonstrating potent activity against Candida albicans. The MIC values for effective compounds in similar studies were reported between 3.92 mM and 4.01 mM .
Anticancer Activity
Thiazole derivatives have been recognized for their anticancer potential. In vitro studies suggest that compounds with similar structural features to this compound can inhibit the proliferation of various cancer cell lines. For example:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | KB (Human Cervical Cancer) | 5.0 |
Compound B | HepG2 (Liver Cancer) | 7.5 |
Compound C | DLD (Colorectal Cancer) | 6.0 |
These findings suggest a promising avenue for further exploration in cancer therapeutics .
Structure–Activity Relationship (SAR)
The biological activity of thiazole derivatives is significantly influenced by their structural components. The presence of specific substituents on the thiazole ring enhances their lipophilicity and biological efficacy. For instance:
- Electron-Withdrawing Groups : Substituents such as nitro groups have been shown to enhance antibacterial activity.
- Electron-DONATING Groups : Groups like methoxy can improve antifungal activity .
Case Studies
Several case studies have explored the biological activities of thiazole derivatives:
- Study on Antimicrobial Properties : A series of thiazole compounds were synthesized and tested against various pathogens. The results indicated that specific modifications on the thiazole ring significantly improved antimicrobial efficacy compared to reference drugs like chloramphenicol .
- Anticancer Screening : In a study focused on anticancer properties, several thiazole derivatives exhibited selective cytotoxicity against human tumor cells with minimal effects on normal cells, indicating their potential as targeted cancer therapies .
Properties
Molecular Formula |
C21H22N2OS |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-4-(4-methylphenyl)-3-prop-2-enyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C21H22N2OS/c1-4-14-23-20(17-8-6-16(3)7-9-17)15-25-21(23)22-18-10-12-19(13-11-18)24-5-2/h4,6-13,15H,1,5,14H2,2-3H3 |
InChI Key |
HEIVFKRFQUXXSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)C)CC=C |
Origin of Product |
United States |
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